molecular formula C17H22N4O4S2 B12190825 N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide

N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide

Cat. No.: B12190825
M. Wt: 410.5 g/mol
InChI Key: GXJJAQKXZGVFPG-UHFFFAOYSA-N
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Description

N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide is a complex organic compound that features a piperazine ring, a thiazole ring, and a methanesulfonamide group

Preparation Methods

The synthesis of N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the thiazole ring and the methanesulfonamide group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and thiazole-containing compounds. Compared to these, N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide may exhibit unique properties due to the specific arrangement of its functional groups. For example, it may have different binding affinities or selectivities for certain biological targets. Some similar compounds include:

Properties

Molecular Formula

C17H22N4O4S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]methanesulfonamide

InChI

InChI=1S/C17H22N4O4S2/c1-25-15-5-3-4-14(11-15)20-6-8-21(9-7-20)16(22)10-13-12-26-17(18-13)19-27(2,23)24/h3-5,11-12H,6-10H2,1-2H3,(H,18,19)

InChI Key

GXJJAQKXZGVFPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C

Origin of Product

United States

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